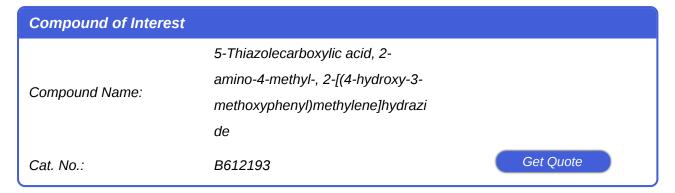


Physicochemical properties of novel thiazole hydrazones

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An In-depth Technical Guide on the Physicochemical Properties of Novel Thiazole Hydrazones

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological evaluation of novel thiazole hydrazone derivatives. Thiazole-hydrazone compounds represent a significant class of bis-heterocyclic scaffolds in medicinal chemistry, merging the structural features of a thiazole ring and a hydrazone linkage to create versatile molecules with a wide spectrum of biological activities.[1] The thiazole ring's sulfur and nitrogen atoms contribute to the molecule's lipophilicity and electron density, potentially improving membrane permeability, while the flexible hydrazone linker offers crucial hydrogen bonding capabilities for interacting with biological targets.[1] This document summarizes key quantitative data, details common experimental protocols, and visualizes synthetic workflows and structure-activity relationships.

Physicochemical and Spectroscopic Properties

The characterization of novel thiazole hydrazones involves a combination of physical measurements and spectroscopic analysis. These data are crucial for confirming the structure, purity, and electronic properties of the synthesized compounds.



Table 1: Physical and Analytical Data for Selected Thiazole Hydrazones

Compound ID	Molecular Formula	Yield (%)	Melting Point (°C)	Rf Value	Reference
TCAH1	C18H14N6O 2S	98	271	0.61	[2][3]
TCAH2	C20H18N6O 4S	89	264	0.55	[2][3]
ТСАН3	C18H12Cl2N 6O2S	85	289	0.64	[2][3]
TCAH4	C18H12F2N6 O2S	79	291	0.59	[2][3]
TCAH5	C18H12Br2N 6O2S	81	282	0.68	[2][3]
ТСАН6	C20H18N8O 2S	75	277	0.51	[2][3]
ТСАН7	C26H20N6O 2S	69	269	0.71	[2][3]
ТСАН8	C22H20N8O 2S	65	298	0.49	[2][3]
5a	C17H14N4O S	-	235-237	-	[4]
5c	C17H13CIN4 OS	-	258-260	-	[4]
5d	C17H13FN4 OS	-	241-243	-	[4]

| 5g | C18H16N4O2S | - | 262-264 | - |[4] |

Table 2: Key Spectroscopic Data for Thiazole Hydrazone Characterization



Compound Series	¹ H-NMR (ppm) - Key Signals	¹³ C-NMR (ppm) - Key Signals	Key IR Bands (cm ⁻¹)	Reference
TCAH1-TCAH8	11.97-12.44 (- NH-CO-), 11.24-11.86 (- NH-N=), 8.07- 9.07 (-CH=N-), 7.51-8.10 (Thiazole C5- H)	168.3-168.9 (Thiazole C2), 148.7-157.9 (- CO-NH-), 136.6-145.8 (- CH=N-), 109.9- 116.7 (Thiazole C5)	~3066 (-NH), ~2939 (Ar-CH)	[2][3]
5-18	11.84-12.21 (- NH-CO-), Signals for N=CH protons	-	-	[5]

| 6a-h | 10.6 (NH), 3.30 (CH₂), 2.72, 2.49 (CH₃) | - | - |[6] |

Biological Activities

Novel thiazole hydrazones have been extensively evaluated for a range of biological activities, demonstrating their potential as scaffolds for developing new therapeutic agents. Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the aryl rings significantly influence their biological efficacy.[7]

Table 3: Summary of In Vitro Biological Activity Data



Compound ID	Activity Type	Target/Strain	IC50 / MIC (μM or μg/mL)	Reference
4a-n (Series)	Antitubercular	Mycobacteriu m tuberculosis H37Rv	MIC: 3.12 - 12.5 μg/mL	[7]
4f, 4g	Antibacterial	S. aureus	MIC: 9 - 19 mm (zone of inhibition)	[7]
4b, 4h	Antibacterial	E. coli	MIC: 62.5 μg/mL	[8]
4b, 4g, 4j	Antifungal	C. albicans	MIC: 250 μg/mL	[8]
4c	Antimalarial	Plasmodium falciparum	Promising activity, close to standard	[8]
11c	Anticancer	HepG-2, MCF-7, HCT-116	IC₅₀: ~4 μg/mL, ~3 μg/mL, ~7 μg/mL	[6]
6g	Anticancer	HepG-2, MCF-7, HCT-116	IC50: ~7 μg/mL, ~4 μg/mL, ~12 μg/mL	[6]
10	AChE Inhibitor	Acetylcholinester ase	IC50: 103.24 nM	[9]
16	AChE Inhibitor	Acetylcholinester ase	IC50: 108.94 nM	[9]

| 7b | Antioxidant | DPPH/ABTS assays | Exhibited the best antioxidant activity in its series |[10] |

Experimental Protocols

The synthesis and evaluation of thiazole hydrazones follow standardized laboratory procedures. Below are detailed methodologies for their synthesis, characterization, and biological screening.



General Synthesis of Thiazole Hydrazones

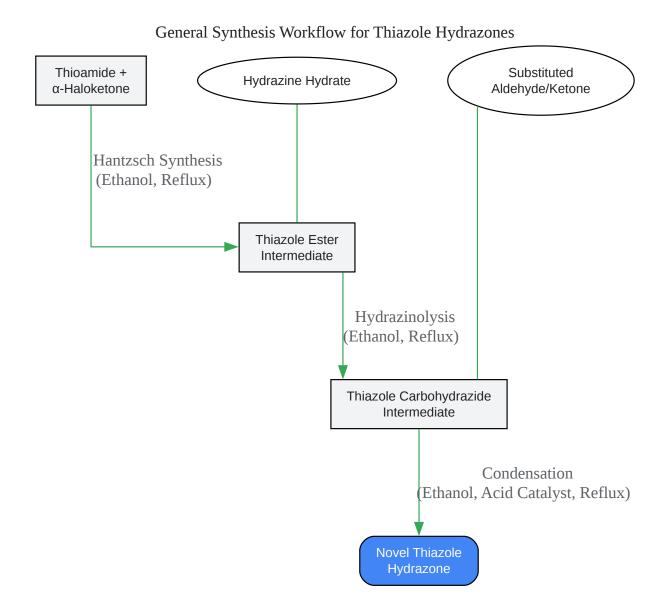
The most common route for synthesizing thiazole hydrazones involves a multi-step process, typically beginning with the Hantzsch thiazole synthesis, followed by hydrazinolysis and subsequent condensation with an appropriate aldehyde or ketone.[5][11]

Step 1: Synthesis of Thiazole Ester A mixture of a thioamide (e.g., thiosemicarbazide derivative) and an α -haloketone (e.g., ethyl 2-chloroacetoacetate) is refluxed in a solvent like ethanol. The resulting product is the corresponding ethyl thiazole-carboxylate.

Step 2: Synthesis of Thiazole Carbohydrazide The synthesized thiazole ester is reacted with hydrazine hydrate (NH₂NH₂·H₂O) in a solvent such as absolute ethanol under reflux conditions. [5][11] This reaction converts the ester group into a carbohydrazide, which serves as a key intermediate.

Step 3: Synthesis of Final Thiazole Hydrazone The thiazole carbohydrazide intermediate is condensed with a variously substituted benzaldehyde or another carbonyl compound.[2] This reaction is typically carried out in ethanol with a catalytic amount of acid (e.g., H₂SO₄ or acetic acid) under reflux.[2][5] The final product precipitates upon cooling and is purified by recrystallization.





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Caption: A generalized workflow for the multi-step synthesis of thiazole hydrazones.



Physicochemical Characterization

- Thin Layer Chromatography (TLC): Purity and reaction progress are monitored using precoated silica gel plates, with visualization under UV light.[5]
- Melting Point (m.p.): Determined using an open capillary tube method and are typically uncorrected.[5]
- Spectroscopic Analysis:
 - NMR Spectroscopy: ¹H and ¹³C-NMR spectra are recorded on spectrometers (e.g., 500 MHz) at room temperature. Chemical shifts (δ) are reported in parts per million (ppm).[2]
 [5]
 - Infrared (IR) Spectroscopy: Spectra are recorded using methods like KBr pellets to identify characteristic functional group vibrations.
 - Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular mass of the synthesized compounds.[2][5]
 - UV-Visible Spectroscopy: Absorption spectra are recorded in various solvents to study electronic transitions (π – π *) and solvatochromic properties.[4]

In Vitro Biological Assays

- Antimicrobial Screening:
 - Method: The Kirby-Bauer disk diffusion method is often used for initial screening, followed by the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC) for active compounds.[7]
 - Strains: A panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans) are used.[5][8]
- Antioxidant Activity:
 - DPPH Assay: The free radical scavenging ability is tested by reacting the compounds with the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction in absorbance at



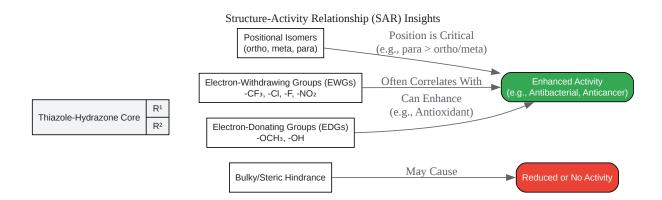
517 nm is measured spectrophotometrically.[5][10]

- Cytotoxicity Assay (Anticancer):
 - MTT Assay: The cytotoxic activities are assessed against various human cancer cell lines (e.g., HepG-2, MCF-7, HCT-116).[6][12] The assay measures the metabolic activity of cells, which is proportional to cell viability. Results are typically expressed as IC₅₀ values.

Structure-Activity Relationships (SAR)

The biological potency of thiazole hydrazones is highly dependent on the electronic and steric properties of the substituents on the aromatic rings. Understanding these relationships is key to designing more effective drug candidates.

For instance, in a series of furan—thiazole hydrazone derivatives tested for antibacterial activity, the nature of the substituent on the phenyl ring attached to the hydrazone moiety significantly influenced efficacy.[7]





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Caption: Logical relationships in SAR studies of thiazole hydrazones.

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